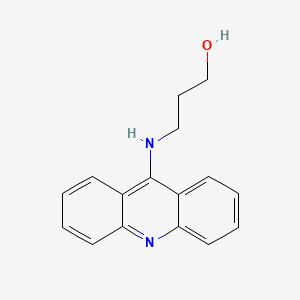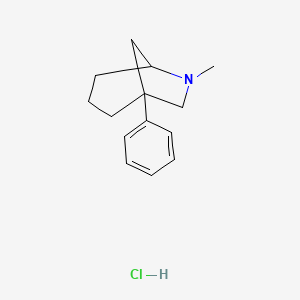
(+-)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[3.2.1]octane derivatives, including (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride, often involves intramolecular cyclization reactions. One common method is the Dieckmann cyclization of piperidine derivatives . Another approach involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, followed by amide methylation .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields amines .
Aplicaciones Científicas De Investigación
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its pharmacological effects .
Comparación Con Compuestos Similares
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic scaffold but lacks the methyl and phenyl substituents.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has a similar bicyclic structure but with different substituents.
The uniqueness of (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride lies in its specific substituents, which confer distinct chemical and pharmacological properties .
Propiedades
Número CAS |
61098-40-6 |
|---|---|
Fórmula molecular |
C14H20ClN |
Peso molecular |
237.77 g/mol |
Nombre IUPAC |
6-methyl-1-phenyl-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-15-11-14(9-5-8-13(15)10-14)12-6-3-2-4-7-12;/h2-4,6-7,13H,5,8-11H2,1H3;1H |
Clave InChI |
KXSOMYMRSHILBL-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCCC1C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)
![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)
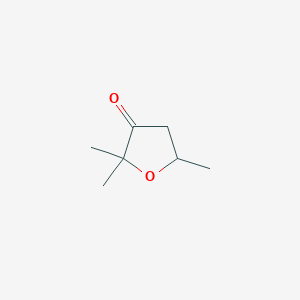


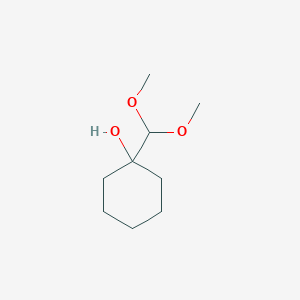

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
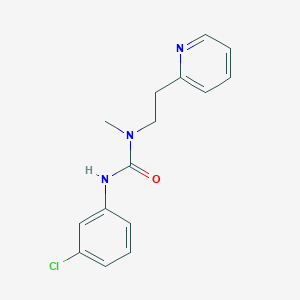

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
